molecular formula C8H5ClN2OS2 B13882801 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride

4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride

Cat. No.: B13882801
M. Wt: 244.7 g/mol
InChI Key: MTCZVYNOWYRQIO-UHFFFAOYSA-N
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Description

4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methylsulfanyl group and the carbonyl chloride functionality makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylsulfanylthiophene-2-carboxamide with formic acid to form the thieno[3,2-d]pyrimidine core. The resulting compound is then treated with thionyl chloride to introduce the carbonyl chloride functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Amides and esters: Formed through nucleophilic substitution reactions.

    Sulfoxides and sulfones: Formed through oxidation of the methylsulfanyl group.

    Aldehydes and alcohols: Formed through reduction of the carbonyl chloride group.

Scientific Research Applications

4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of compounds derived from 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride depends on their specific structure and target. For example, derivatives designed as enzyme inhibitors may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary widely and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to the presence of both the methylsulfanyl and carbonyl chloride groups, which provide a wide range of chemical reactivity

Properties

Molecular Formula

C8H5ClN2OS2

Molecular Weight

244.7 g/mol

IUPAC Name

4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride

InChI

InChI=1S/C8H5ClN2OS2/c1-13-8-6-5(10-3-11-8)4(2-14-6)7(9)12/h2-3H,1H3

InChI Key

MTCZVYNOWYRQIO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1SC=C2C(=O)Cl

Origin of Product

United States

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